molecular formula C6H3BrFN3 B1517784 1-Azido-4-bromo-2-fluorobenzene CAS No. 1011734-56-7

1-Azido-4-bromo-2-fluorobenzene

Cat. No. B1517784
CAS RN: 1011734-56-7
M. Wt: 216.01 g/mol
InChI Key: CSLYPZKUXSQVSF-UHFFFAOYSA-N
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Description

“1-Azido-4-bromo-2-fluorobenzene” is a chemical compound with the molecular formula C6H3BrFN3 . It is used in various chemical reactions and has been mentioned in scientific literature .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with azido, bromo, and fluoro substituents . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound .

Scientific Research Applications

Synthesis of New Derivatives and Corrosion Inhibition

1-Azido-4-bromo-2-fluorobenzene has been utilized in the synthesis of new 1,2,3-triazole derivatives of uracil and thymine. These compounds have shown potential inhibitory activity against acidic corrosion of steels. The synthesis involves click chemistry techniques and has established optimal conditions for these reactions. The corrosion inhibiting properties of some compounds were determined through electrochemical techniques, presenting a novel application in corrosion protection (Negrón-Silva et al., 2013).

Advances in Organic Synthesis

In organic synthesis, this compound plays a crucial role in the development of novel methodologies for synthesizing complex molecules. For instance, it has been involved in triazidation processes leading to new photoactive cross-linking reagents for polymer chemistry. These compounds serve as starting points for creating organic magnetic materials, highlighting the material's versatility and utility in organic synthesis and materials science (Chapyshev & Chernyak, 2013).

Catalytic Enantioselective Synthesis

The chemical has been applied in the catalytic enantioselective synthesis of chiral α-azido and α-amino ketones from racemic α-bromo ketones. This transformation uses phase transfer and ion-pair mediated reactions, demonstrating the compound's utility in creating enantioenriched molecules, which are valuable in pharmaceuticals and agrochemicals (da Silva Gomes & Corey, 2019).

Transition-Metal-Based Catalysis

This compound has also found application in organometallic chemistry, particularly in transition-metal-based catalysis. Its role in facilitating reactions under conditions where the arene's ability to donate π-electron density is reduced, due to fluorine substituents, showcases its significance in catalysis and synthetic chemistry domains (Pike et al., 2017).

Magnetic Properties and Material Science

Furthermore, this compound has been involved in the synthesis and study of coordination polymers with intriguing magnetic properties. These studies not only contribute to our understanding of magnetic interactions at the molecular level but also open pathways to developing new materials with potential applications in data storage, sensors, and spintronics (Liu et al., 2017).

Safety and Hazards

The safety data sheet for bromobenzene indicates that it is a flammable liquid and vapor, causes skin irritation, and is toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing the dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

properties

IUPAC Name

1-azido-4-bromo-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFN3/c7-4-1-2-6(10-11-9)5(8)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLYPZKUXSQVSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801044895
Record name 1-Azido-4-bromo-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801044895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1011734-56-7
Record name 1-Azido-4-bromo-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801044895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-azido-4-bromo-2-fluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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